molecular formula C9H16N2Si B14270925 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- CAS No. 173603-44-6

2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-

Cat. No.: B14270925
CAS No.: 173603-44-6
M. Wt: 180.32 g/mol
InChI Key: PFKLNZRNTHAPRH-UHFFFAOYSA-N
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Description

2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a trimethylsilyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

2-Pyridinamine+Trimethylsilyl chloride2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid\text{2-Pyridinamine} + \text{Trimethylsilyl chloride} \rightarrow \text{2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-} + \text{Hydrochloric acid} 2-Pyridinamine+Trimethylsilyl chloride→2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new drugs.

Industry: In the industrial sector, 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2-Pyridinamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    2-Pyridinamine, N-(trimethylsilyl)-: Lacks the methyl group at the 4-position, affecting its chemical properties.

    4-Pyridinamine, N-(trimethylsilyl)-: Lacks the amino group at the 2-position, leading to different reactivity.

Uniqueness: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various synthetic and research applications.

Properties

CAS No.

173603-44-6

Molecular Formula

C9H16N2Si

Molecular Weight

180.32 g/mol

IUPAC Name

4-methyl-N-trimethylsilylpyridin-2-amine

InChI

InChI=1S/C9H16N2Si/c1-8-5-6-10-9(7-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11)

InChI Key

PFKLNZRNTHAPRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N[Si](C)(C)C

Origin of Product

United States

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